N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide
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Overview
Description
N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. This compound has various applications in the field of biochemistry, physiology, and pharmacology.
Mechanism of Action
N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide is known to inhibit the activity of chloride channels, anion transporters, and ion exchangers. It does this by binding to the proteins that make up these channels and transporters, thereby blocking the movement of ions across the cell membrane. This compound also inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the concentration used. In general, this compound has been shown to affect the transport of anions and water across cell membranes. It has also been shown to inhibit the activity of carbonic anhydrase enzymes. At high concentrations, this compound can cause cell death by disrupting the balance of ions and water within the cell.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide in lab experiments is its specificity for chloride channels, anion transporters, and ion exchangers. This allows researchers to selectively study the role of these proteins in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful consideration of the concentration used and the duration of exposure is necessary to avoid unwanted effects.
Future Directions
Related to N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide include the development of more selective inhibitors and the investigation of its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with benzylamine, followed by the reaction of the resulting compound with benzenesulfonyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide has been used in various scientific research studies, including the investigation of chloride channels, anion transporters, and ion exchangers. It has also been used to study the role of chloride channels in the regulation of cell volume and the transport of organic anions. Additionally, this compound has been used to investigate the effects of sulfonamide compounds on the activity of carbonic anhydrase enzymes.
properties
IUPAC Name |
N-benzyl-3-(3,4-dichlorophenyl)sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c20-18-10-9-16(12-19(18)21)27(23,24)15-7-4-8-17(11-15)28(25,26)22-13-14-5-2-1-3-6-14/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNANOGJDCJVCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.